17(R)-Resolvin D1-d5
Description
Historical Context of 17(R)-Resolvin D1-d5 Discovery and Initial Academic Inquiry
The discovery of Resolvin D1 and its 17(R) epimer is intrinsically linked to research into the beneficial actions of omega-3 fatty acids and the mechanism of aspirin. harvard.eduharvard.edu Scientists investigating the resolution phase of inflammation identified a novel family of mediators derived from DHA, which they named D-series resolvins. harvard.educaymanchem.comnih.gov
Specifically, the biosynthesis of the 17(R) epimer of Resolvin D1, also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), was a significant finding. harvard.edunih.gov It was determined that when the COX-2 enzyme is acetylated by aspirin, its enzymatic activity is altered. Instead of producing prostaglandins (B1171923), it converts DHA into 17(R)-hydroxy-DHA (17(R)-HDHA). harvard.educaymanchem.com This intermediate is then further processed by 5-lipoxygenase (5-LOX) to form 17(R)-Resolvin D1. caymanchem.combiomol.com
The compound This compound is a synthetic, deuterated version of this naturally occurring SPM. caymanchem.combiomol.com The "d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes the compound an ideal internal standard for use in mass spectrometry-based quantification (GC-MS or LC-MS). caymanchem.comcaymanchem.com Its use allows researchers to accurately measure the minute quantities of endogenous 17(R)-Resolvin D1 produced in biological systems. caymanchem.com
Fundamental Research Rationale for Investigating this compound Stereoisomerism and Biological Actions
The intense research interest in 17(R)-Resolvin D1 stems from its specific three-dimensional structure, or stereoisomerism, and its potent biological functions.
Stereoisomerism: The orientation of the hydroxyl group at the 17th carbon is critical. The naturally occurring Resolvin D1 has this group in the S configuration (17(S)-Resolvin D1). harvard.edunih.gov The aspirin-triggered epimer, however, has it in the R configuration (17(R)-Resolvin D1). harvard.edunih.gov Research has demonstrated that this subtle change in stereochemistry has profound implications. The 17(R) configuration confers greater resistance to rapid enzymatic inactivation by eicosanoid oxidoreductases compared to the 17(S) form. harvard.edunih.gov This increased metabolic stability means that AT-RvD1 can exert its pro-resolving effects for a longer duration, contributing to the beneficial actions of aspirin. harvard.edunih.gov
Biological Actions: 17(R)-Resolvin D1 has demonstrated potent and stereoselective actions in a variety of experimental models. Key investigated actions include:
Limiting Neutrophil Infiltration: Both RvD1 and its 17(R) epimer are powerful inhibitors of polymorphonuclear leukocyte (PMNL) migration across the endothelium, a key event in the initiation of acute inflammation. harvard.educaymanchem.comnih.gov They have been shown to be equipotent in reducing leukocyte infiltration in murine models of peritonitis. harvard.edunih.gov
Modulating Inflammatory Mediators: In models of inflammatory arthritis, 17(R)-RvD1 was found to downregulate the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) while stimulating the biosynthesis of other protective SPMs. researchgate.netjci.org
Pain Reduction: The compound exhibits anti-nociceptive properties, reducing pain in inflammatory models, partly through the inhibition of the TRPV3 ion channel. nih.govnih.govmedchemexpress.com
Promoting Tissue Protection: Studies have shown that 17(R)-RvD1 can enhance the expression of genes associated with cartilage matrix synthesis, suggesting chondroprotective actions. jci.org
The use of the deuterated internal standard, this compound, is indispensable for this research, enabling the precise quantification of its non-labeled counterpart in complex biological samples like synovial fluid and inflammatory exudates. caymanchem.comjci.org
Data Tables
Table 1: Chemical Identity of this compound Data compiled from multiple sources. caymanchem.combiomol.com
| Property | Value |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d₅-docosahexaenoic acid |
| Synonyms | Aspirin-triggered Resolvin D1-d₅, 17-epi-Resolvin D1-d₅, AT-RvD1-d₅ |
| Molecular Formula | C₂₂H₂₇D₅O₅ |
| Formula Weight | 381.5 |
| Purity | ≥99% deuterated forms (d₁-d₅) |
| InChI Key | OIWTWACQMDFHJG-ZHLHUWGTSA-N |
Table 2: Comparative Biological Actions of D-Series Resolvins This table summarizes findings from various in vivo and in vitro studies.
| Mediator | Key Precursor(s) | Primary Biosynthesis Route | Selected Biological Actions | Reference |
| 17(S)-Resolvin D1 (RvD1) | Docosahexaenoic Acid (DHA) | Sequential action of 15-LOX and 5-LOX | Reduces PMNL transendothelial migration; Inhibits inflammatory pain; Promotes resolution of allergic airway responses. | nih.govharvard.educaymanchem.com |
| 17(R)-Resolvin D1 (AT-RvD1) | Docosahexaenoic Acid (DHA) | Aspirin-acetylated COX-2 followed by 5-LOX | Reduces PMNL infiltration; More resistant to enzymatic inactivation than RvD1; Reduces inflammatory pain; Chondroprotective effects. | harvard.edunih.govnih.govjci.org |
| Resolvin D2 (RvD2) | Docosahexaenoic Acid (DHA) | 15-LOX pathway | Potent inhibitor of neutrophil recruitment; Stimulates phagocytosis; Prevents experimental colitis. | nih.govjci.org |
| Resolvin D5 (RvD5) | Docosahexaenoic Acid (DHA) | 15-LOX pathway | Enhances bacterial killing and clearance by phagocytes. | researchgate.net |
Properties
Molecular Formula |
C22H27D5O5 |
|---|---|
Molecular Weight |
381.5 |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1/i1D3,2D2 |
InChI Key |
OIWTWACQMDFHJG-ZHLHUWGTSA-N |
SMILES |
O[C@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC=CC=C[C@@H](O)[C@@H](O)C/C=CCCC(O)=O |
Synonyms |
Aspirin-triggered Resolvin D1-d5; 17-epi-Resolvin D1-d5; AT-RvD1-d5; 17(R)-RvD1-d5 |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Fates of 17 R Resolvin D1 D5
Enzymatic Derivation from Omega-3 Fatty Acid Precursors, specifically Docosahexaenoic Acid (DHA)
17(R)-Resolvin D1 is derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). harvard.edunih.gov DHA, typically sourced from the diet or released from cell membranes by phospholipase A2 enzymes, serves as the foundational substrate for a cascade of enzymatic reactions. nih.govmdpi.com The biosynthesis is often a transcellular process, involving the interaction of different cell types, such as endothelial cells and leukocytes (e.g., neutrophils). harvard.edunih.gov
The defining step in the biosynthesis of the 17(R) series of resolvins is the action of cyclooxygenase-2 (COX-2) after it has been irreversibly acetylated by aspirin. nih.govnih.gov Normally, COX-2 metabolizes arachidonic acid to produce pro-inflammatory prostaglandins (B1171923). However, when acetylated by aspirin, the enzyme's catalytic activity is altered. nih.govmdpi.com Instead of its usual function, the modified enzyme gains the ability to convert DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17R-HpDHA). harvard.eduresearchgate.net This intermediate is then rapidly reduced to its more stable alcohol form, 17(R)-hydroxy-DHA (17R-HDHA). nih.govharvard.edu This initial 17(R)-hydroxylation is the key stereospecific step that sets this pathway apart. nih.govharvard.edu While aspirin-acetylated COX-2 is the canonical initiator, it has also been suggested that cytochrome P450 enzymes can endogenously produce 17(R)-epimers in the absence of aspirin. nih.gov
Following the formation of 17R-HDHA by aspirin-acetylated COX-2, typically in endothelial cells, this intermediate is transferred to neighboring leukocytes, such as neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX). nih.govnih.gov The 5-LOX enzyme then acts on 17R-HDHA, introducing a second oxygen molecule. harvard.edubiosb.com This leads to the formation of a transient 7,8-epoxide intermediate. harvard.eduresearchgate.net Subsequent enzymatic hydrolysis of this epoxide results in the final structure of 17(R)-Resolvin D1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid). nih.govharvard.edu The involvement of 5-LOX is critical, as this enzyme is also responsible for producing pro-inflammatory leukotrienes; its role in resolvin synthesis underscores the biochemical switch from a pro-inflammatory to a pro-resolving state. nih.govpnas.org
The biosynthetic pathway for 17(R)-Resolvin D1 is distinct from that of its natural epimer, 17(S)-Resolvin D1 (RvD1), primarily in the initial enzymatic step.
Initiating Enzyme: The 17(S)-Resolvin D1 pathway is initiated by a lipoxygenase, typically 15-lipoxygenase (15-LOX) or its murine ortholog 12/15-LOX. harvard.edunih.govresearchgate.net This enzyme converts DHA into 17(S)-hydroperoxy-DHA. harvard.eduresearchgate.net In contrast, the 17(R) pathway is initiated by aspirin-acetylated COX-2. nih.govnih.gov
Stereochemistry: The key difference is the stereochemistry at the 17-carbon position. The 15-LOX pathway produces the 17(S) configuration, while the aspirin-acetylated COX-2 pathway generates the 17(R) configuration. nih.govharvard.edu
Subsequent Steps: After the initial hydroxylation, both pathways converge, utilizing 5-lipoxygenase in a subsequent step to form the final trihydroxy-DHA structures. nih.govharvard.edupnas.org
This divergence creates two distinct but related molecules with potent, though slightly different, biological activities and metabolic stabilities. harvard.edu
Table 1: Comparison of 17(R)-RvD1 and 17(S)-RvD1 Biosynthesis
| Feature | 17(R)-Resolvin D1 (AT-RvD1) | 17(S)-Resolvin D1 (RvD1) |
|---|---|---|
| Precursor | Docosahexaenoic Acid (DHA) | Docosahexaenoic Acid (DHA) |
| Initiating Enzyme | Aspirin-Acetylated COX-2 | 15-Lipoxygenase (15-LOX) |
| Initial Intermediate | 17(R)-hydroperoxy-DHA | 17(S)-hydroperoxy-DHA |
| Second Enzyme | 5-Lipoxygenase (5-LOX) | 5-Lipoxygenase (5-LOX) |
| Key Stereocenter | 17(R) | 17(S) |
| Common Name | Aspirin-Triggered Resolvin D1 | Resolvin D1 |
Stereochemical Specificity and Enantioselective Synthesis in Biological Systems
The bioactivity of resolvins is critically dependent on their precise three-dimensional structure. The complete stereochemistry of 17(R)-Resolvin D1 has been established as 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. nih.govharvard.edu This specific arrangement of chiral centers and double bond geometries is the result of highly enantioselective enzymatic reactions.
The initial conversion of the achiral DHA molecule by aspirin-acetylated COX-2 establishes the R-configuration at the C17 position. nih.govharvard.edu The subsequent action of 5-LOX and epoxide hydrolases proceeds with high fidelity to generate the 7S and 8R stereocenters from an epoxide intermediate. harvard.edupnas.org This stereochemical precision is crucial, as it dictates the molecule's ability to bind to and activate specific G protein-coupled receptors, such as ALX/FPR2 and GPR32, through which it exerts its pro-resolving effects. nih.govnih.gov The total organic synthesis of 17(R)-Resolvin D1 and its epimers has been instrumental in confirming their exact structures and allowing for detailed investigation of their biological functions. harvard.edunih.gov
Endogenous Production and Temporal Regulation in Biological Exudates and Tissues
17(R)-Resolvin D1 and other specialized pro-resolving mediators (SPMs) are not constitutively present but are biosynthesized in a temporally regulated manner during the resolution phase of acute inflammation. nih.govrupress.org Their appearance signifies a "class switch" in lipid mediator production, shifting from pro-inflammatory eicosanoids (like prostaglandins and leukotrienes) to pro-resolving resolvins. nih.govnih.gov
Endogenous production of D-series resolvins has been identified in various in vivo contexts, including resolving inflammatory exudates in murine peritonitis models, human whole blood, and brain tissue. harvard.edunih.gov The production of SPMs is tightly coordinated, with their appearance in inflammatory exudates coinciding with the peak of neutrophil infiltration and the subsequent recruitment of monocytes and macrophages to clear apoptotic cells and debris. nih.govrupress.org For instance, in models of bacterial pneumonia, aspirin-triggered resolvin D1 is produced endogenously and plays a key role in regulating the host immune response to resolve lung inflammation. nih.gov
Metabolic Inactivation and Degradation Pathways
Once they have exerted their functions, specialized pro-resolving mediators must be cleared to ensure a return to homeostasis. The metabolic inactivation of D-series resolvins is primarily carried out by eicosanoid oxidoreductase enzymes, which oxidize the key hydroxyl groups at the C8 or C17 positions. harvard.edu This conversion to 8-oxo- or 17-oxo-RvD1 results in metabolites with dramatically reduced biological activity. harvard.edu
A key feature of 17(R)-Resolvin D1 is its increased resistance to this metabolic inactivation compared to its 17(S) epimer, RvD1. harvard.edu The 17(R) configuration makes it a poorer substrate for the degrading enzymes. harvard.edu This results in a longer biological half-life, allowing it to sustain its pro-resolving signals for a longer duration in tissues. nih.govnih.gov This enhanced metabolic stability is a significant reason for the interest in aspirin-triggered resolvins as potential therapeutic agents for inflammatory diseases. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 17(R)-Resolvin D1 | AT-RvD1 |
| 17(R)-Resolvin D1-d5 | - |
| 17(S)-Resolvin D1 | RvD1 |
| Docosahexaenoic Acid | DHA |
| Cyclooxygenase-2 | COX-2 |
| 5-Lipoxygenase | 5-LOX |
| 15-Lipoxygenase | 15-LOX |
| 17(R)-hydroperoxy-docosahexaenoic acid | 17R-HpDHA |
| 17(R)-hydroxy-docosahexaenoic acid | 17R-HDHA |
| 17(S)-hydroperoxy-docosahexaenoic acid | 17S-HpDHA |
| Prostaglandins | - |
| Leukotrienes | - |
| Formyl peptide receptor 2 | ALX/FPR2 |
| G protein-coupled receptor 32 | GPR32 |
| 8-oxo-Resolvin D1 | 8-oxo-RvD1 |
Molecular Mechanisms of Action of 17 R Resolvin D1 D5 at the Receptor Level
Identification and Characterization of G-Protein Coupled Receptors (GPCRs) Interacting with 17(R)-Resolvin D1-d5
Research has identified two primary G-protein coupled receptors (GPCRs) that mediate the pro-resolving effects of the Resolvin D1 (RvD1) family, including the 17(R) epimer: ALX/FPR2 and GPR32. researchgate.netnih.govbiorxiv.org These receptors are crucial for translating the extracellular signal of the lipid mediator into a cellular response. researchgate.netmdpi.com In addition to these activating GPCRs, 17(R)-Resolvin D1 has been identified as a specific inhibitor of the transient receptor potential ion channel vanilloid 3 (TRPV3), demonstrating a distinct, non-GPCR-mediated interaction. nih.gov
The following table summarizes the key receptors identified to interact with 17(R)-Resolvin D1.
| Receptor | Receptor Type | Interaction with 17(R)-Resolvin D1 | Key Function |
|---|---|---|---|
| ALX/FPR2 | GPCR | Agonist | Mediates pro-resolving and anti-inflammatory actions. nih.govmdpi.com |
| GPR32 | GPCR | Agonist | Transduces inflammation resolution and atheroprotective signals. nih.govnih.gov |
| TRPV3 | Ion Channel | Inhibitor | Suppresses channel activity, leading to antinociception. nih.gov |
The efficacy of 17(R)-Resolvin D1 is rooted in its high-affinity binding to its cognate receptors. Functional studies demonstrate that both RvD1 and its 17(R) epimer potently reduce the transendothelial migration of human polymorphonuclear leukocytes (PMNs), a primary event in acute inflammation, with an effective concentration (EC₅₀) of approximately 30 nM. nih.govemerginginvestigators.org This indicates that the 17(R) stereochemistry does not diminish its functional affinity for the receptors mediating this key pro-resolving action.
Computational modeling and molecular dynamics simulations have further elucidated the binding process, particularly with the ALX/FPR2 receptor. These studies have identified critical amino acid residues, such as Arginine (R) 201, R205, and Histidine (H) 102, that form key interactions, like hydrogen bonds, which stabilize the ligand within the receptor's binding pocket. nih.govnih.gov The potency of 17(R)-RvD1 for its pro-resolving effects on leukocytes, which occurs in the picomolar to nanomolar range, is significantly greater than its potency for inhibiting the TRPV3 ion channel, which is in the hundreds of nanomolar range, highlighting a clear difference in binding affinities for these distinct molecular targets. nih.gov
17(R)-Resolvin D1 exhibits a high degree of specificity and functional selectivity in its receptor interactions. Both the native RvD1 and its aspirin-triggered 17(R) epimer can effectively activate the GPCRs ALX/FPR2 and GPR32 to initiate pro-resolving signals. researchgate.netnih.gov This activation is highly selective, as demonstrated in studies using transgenic mouse models where the presence of human GPR32, in the absence of its murine counterpart Fpr2, was sufficient for AT-RvD1 to regulate leukocyte responses and enhance macrophage phagocytosis. researchgate.netnih.govnih.gov
Furthermore, the compound shows remarkable functional selectivity. While its stereoisomer, 17(S)-Resolvin D1, displays a broad inhibitory specificity for several TRP ion channels, 17(R)-Resolvin D1 is a highly specific inhibitor of only the TRPV3 channel. nih.gov This stereospecific interaction underscores how a minor change in the compound's three-dimensional structure can dictate its binding profile and subsequent biological function. Molecular dynamics simulations comparing RvD1 and AT-RvD1 binding to ALX/FPR2 suggest that while both are potent agonists, subtle differences in the stability and frequency of hydrogen bond interactions may lead to distinct receptor activation kinetics. nih.gov
Intracellular Signaling Cascades Initiated by Receptor Activation
Upon binding of 17(R)-Resolvin D1 to its receptors, a complex network of intracellular signaling cascades is initiated. These pathways ultimately orchestrate the cellular shift from a pro-inflammatory to a pro-resolving state by modulating gene expression, protein activity, and cellular functions like phagocytosis and apoptosis.
The GPCRs ALX/FPR2 and GPR32 are known to couple primarily to inhibitory G-proteins of the Gαi/o family. mdpi.comnih.gov Activation of Gαi by resolvins characteristically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). mdpi.com However, research also indicates that RvD1 signaling can be more complex. In human macrophages, RvD1 stimulation has been shown to potentially activate the Gαq subunit, which in turn activates phospholipase C (PLC). uzh.ch PLC activation leads to the generation of different second messengers, inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which trigger calcium release and activate protein kinase C, respectively. uzh.ch
While Gαi coupling typically leads to a decrease in cAMP, the signaling outcomes can be cell-type and context-dependent. Notably, in macrophages, RvD1 has been demonstrated to stimulate cAMP and the downstream protein kinase A (PKA) signaling pathway in a manner dependent on the ALX/FPR2 receptor. nih.gov This suggests that 17(R)-RvD1 can paradoxically increase cAMP levels in certain cellular contexts, highlighting the complexity of its signaling. This activation of the cAMP/PKA pathway is a key mechanism through which the compound exerts its anti-inflammatory and pro-resolving effects.
The activation of GPCRs by 17(R)-Resolvin D1 triggers a diverse array of kinase and phosphatase pathways that fine-tune the cellular response to inflammation. These pathways work in concert to suppress pro-inflammatory signaling and enhance resolution programs. nih.govuzh.ch
Key activated pathways include:
MAPK Pathways: 17(R)-RvD1 modulates mitogen-activated protein kinases (MAPKs), including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK, while inhibiting stress-activated pathways. nih.govfrontiersin.org
Akt/mTOR Pathway: The ligand activates the pro-survival PI3K/Akt pathway. mdpi.com Downstream of Akt, it stimulates the mTOR pathway, leading to the phosphorylation of targets like p70S6 kinase and ribosomal protein S6 (RPS6), which are involved in regulating cell growth and metabolism. uzh.ch
Transcription Factor Regulation: It prevents the activation of the pro-inflammatory transcription factor NF-κB p65. nih.gov Concurrently, it modulates the Signal Transducer and Activator of Transcription (STAT) proteins, reducing persistent STAT3 activation and blocking STAT1. frontiersin.org
Inhibition of Inflammasome: 17(R)-RvD1 has been shown to significantly suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of potent pro-inflammatory cytokines. nih.gov
Src-Family Kinases (SFKs): RvD1 activates SFKs, which act as a central hub influencing cytoskeletal reorganization—essential for macrophage motility and phagocytosis—by phosphorylating proteins such as paxillin (B1203293) and VASP. uzh.ch
Anti-Apoptotic Signaling: The compound promotes cell survival by phosphorylating the Bcl-2 associated agonist of cell death (BAD), an anti-apoptotic effect crucial for maintaining tissue-resident macrophages during resolution. uzh.ch
The following table provides a summary of the major intracellular signaling pathways modulated by 17(R)-Resolvin D1.
| Signaling Pathway | Key Proteins/Effectors | Downstream Effect |
|---|---|---|
| MAPK | p-ERK1/2, p-p38 | Modulation of inflammation and cell signaling. nih.govfrontiersin.org |
| PI3K/Akt/mTOR | Akt, p70S6K, RPS6 | Promotion of cell survival and regulation of metabolism. mdpi.comuzh.ch |
| NF-κB | p65 | Inhibition of pro-inflammatory gene transcription. nih.gov |
| TGF-β | Smad2/3 | Inhibition of pro-fibrotic signaling. nih.gov |
| Inflammasome | NLRP3 | Suppression of pro-inflammatory cytokine production. nih.gov |
| cAMP/PKA | cAMP, PKA | Stimulation of anti-inflammatory and pro-resolving functions. nih.gov |
| Src-Family Kinases | SFKs, Paxillin, VASP | Regulation of cytoskeletal rearrangement for motility and phagocytosis. uzh.ch |
Transcriptional and Epigenetic Modulation Mediated by this compound
17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1 (RvD1), exerts its potent anti-inflammatory and pro-resolving effects through the intricate regulation of gene expression at multiple levels. harvard.eduharvard.edu This includes direct modulation of transcription factors, alteration of signaling pathways that control gene expression, and emerging evidence suggests a role in epigenetic and post-transcriptional regulation.
Transcriptional Modulation
The primary mechanism by which 17(R)-RvD1 controls inflammation is by altering the transcription of key genes involved in the inflammatory response. This is largely achieved by inhibiting pro-inflammatory signaling pathways and promoting anti-inflammatory and pro-resolving gene programs.
Downregulation of Pro-Inflammatory Genes:
Research has consistently shown that 17(R)-RvD1 and its parent compound RvD1 effectively suppress the expression of several pro-inflammatory cytokines and enzymes. In a murine model of pressure overload-induced cardiac hypertrophy, treatment with 17(R)-RvD1 led to a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, in models of non-alcoholic steatohepatitis (NASH), RvD1 has been shown to down-regulate the expression of genes such as prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2) and cytochrome P450 family 1 subfamily A member 1 (CYP1A1) in human umbilical vein endothelial cells (HUVECs) exposed to benzo(a)pyrene. nih.gov
Modulation of Key Transcription Factors and Signaling Pathways:
A central target of 17(R)-RvD1's action is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. In humanized mice with sickle cell-related inflammatory cardiomyopathy, 17(R)-RvD1 was found to prevent the activation of the NF-κB p65 subunit. nih.gov By inhibiting NF-κB activation, 17(R)-RvD1 effectively blocks the transcription of a wide array of downstream target genes that perpetuate inflammation.
Furthermore, RvD1 has been shown to suppress the Toll-like receptor 4 (TLR4)-MyD88-mediated NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The compound also significantly suppresses the activation of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and release of IL-1β and IL-18. nih.gov In metabolic dysfunction-associated steatohepatitis (MASH), RvD1 was found to reduce inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages. nih.gov
The table below summarizes key research findings on the transcriptional effects of 17(R)-RvD1 and RvD1.
| Model System | Key Findings | Affected Genes/Pathways | Reference |
| Pressure Overload-Induced Cardiac Hypertrophy (Mice) | Attenuated expression of hypertrophic and fibrotic genes. | Downregulated TNF-α, IL-1β, IL-6; Suppressed NLRP3 inflammasome activation. | nih.gov |
| Sickle Cell-Related Cardiomyopathy (Humanized Mice) | Prevented activation of pro-fibrotic and pro-angiogenic pathways. | Prevented NF-κB p65 activation; Modulated miRNAome. | nih.gov |
| Non-alcoholic Steatohepatitis (NASH) (Mice) | Suppressed inflammatory responses. | Inhibited TLR4-MyD88-mediated NF-κB and MAPK pathways; Activated Nrf2 pathway. | nih.gov |
| Metabolic Dysfunction-Associated Steatohepatitis (MASH) (Mice) | Reduced inflammation, cell death, and liver fibrosis. | Suppressed Stat1-Cxcl10 signaling; Reduced expression of Zbp1, Gsdmd, Bax. | nih.gov |
| Benzo(a)pyrene-treated HUVEC cells | Alleviated harmful effects of the pollutant. | Downregulated CYP1A1 and PTGS2 gene expression. | nih.gov |
Epigenetic and Post-Transcriptional Modulation
Epigenetic modifications, including histone modifications and DNA methylation, are critical in regulating gene expression by altering chromatin structure without changing the DNA sequence itself. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that add or remove acetyl groups from histones, respectively, thereby influencing chromatin accessibility and gene transcription. nih.gov While direct evidence detailing the epigenetic modulation by this compound is still an emerging area of research, its known effects on inflammatory pathways strongly suggest a potential role in influencing these mechanisms.
Potential Influence on Histone Acetylation:
The activity of the NF-κB transcription factor is tightly regulated by the acetylation status of its subunits, which is controlled by HATs and HDACs. nih.gov Given that 17(R)-RvD1 inhibits NF-κB activation, it is plausible that it may, directly or indirectly, influence the activity of HDACs or HATs that target the NF-κB complex. For instance, studies in experimental autoimmune neuritis have shown that the HDAC inhibitor MS-275 can reduce inflammatory reactions, a condition where RvD1 also demonstrates therapeutic effects by promoting the clearance of dying T cells. nih.gov This suggests a convergence of pathways that may be susceptible to modulation by both HDAC inhibitors and pro-resolving mediators like 17(R)-RvD1.
Regulation of MicroRNAs (miRNAs):
A more established mechanism of post-transcriptional control by resolvins is the regulation of microRNAs (miRNAs). MiRNAs are small non-coding RNAs that bind to messenger RNA (mRNA), leading to their degradation or translational repression. RvD1 has been shown to regulate miRNAs that are associated with the resolution of inflammation. nih.gov In a murine model of peritonitis, RvD1 significantly up-regulated the expression of miR-208a and miR-219 in peritoneal exudate leukocytes. nih.gov In another study on LPS-stimulated macrophages, RvD1 was found to inhibit the expression of the pro-inflammatory miR-155-5p, miR-146a-5p, and miR-148-3p. rbmb.net By modulating these specific miRNAs, 17(R)-RvD1 can fine-tune the expression of a broad range of genes, contributing to its pro-resolving functions.
The table below outlines key epigenetic and post-transcriptional regulatory mechanisms and the documented or potential influence of resolvins.
| Regulatory Mechanism | Function in Gene Expression | Observed or Potential Modulation by Resolvins | Reference |
| Histone Deacetylases (HDACs) | Enzymes that generally remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. | Potential indirect modulation via inhibition of NF-κB, which is regulated by acetylation. nih.govnih.gov | |
| MicroRNAs (miRNAs) | Small non-coding RNAs that regulate gene expression post-transcriptionally by targeting mRNAs for degradation or translational repression. | RvD1 up-regulates miR-208a and miR-219. nih.gov RvD1 inhibits miR-155-5p, miR-146a-5p, and miR-148-3p. rbmb.net | |
| DNA Methyltransferases (DNMTs) | Enzymes that add methyl groups to DNA, typically leading to gene silencing when occurring in promoter regions. | No direct evidence of modulation by 17(R)-RvD1 has been found in the reviewed literature. |
Cellular and Subcellular Effects of 17 R Resolvin D1 D5 in Inflammation Resolution Research
Modulation of Leukocyte Trafficking and Adhesion
17(R)-Resolvin D1 plays a pivotal role in orchestrating the movement and adhesion of leukocytes, a critical step in the resolution of inflammation. Its actions help to limit the influx of inflammatory cells into tissues, thereby preventing excessive damage and promoting a return to homeostasis.
Impact on Neutrophil Infiltration and Trans-endothelial Migration
Research has consistently demonstrated that 17(R)-Resolvin D1 and RvD1 actively curtail the recruitment and migration of neutrophils to sites of inflammation. nih.govnih.gov In models of lung ischemia-reperfusion injury, treatment with RvD1 was shown to significantly limit early neutrophil infiltration and swarming behavior. nih.govnih.gov This effect is achieved by disrupting the critical intravascular steps required for efficient neutrophil extravasation. nih.gov For instance, RvD1 increases the crawling velocities of neutrophils along the vascular endothelium, which can impair their ability to exit the bloodstream and enter the tissue. nih.gov Furthermore, 17R-RvD1 has been found to decrease the expression of P-selectin, an adhesion molecule crucial for the initial tethering of neutrophils to the endothelium. nih.gov By downregulating such adhesion molecules, these resolvins effectively reduce the number of neutrophils that can adhere to and migrate across the endothelial barrier. nih.gov
Table 1: Effects of 17(R)-Resolvin D1 / Resolvin D1 on Neutrophil Trafficking
| Parameter | Effect of 17(R)-Resolvin D1 / Resolvin D1 | Observed Outcome | Source |
| Neutrophil Infiltration | Inhibition | Reduced accumulation of neutrophils at inflammatory sites. | nih.govnih.gov |
| Neutrophil Swarming | Limitation | Prevents injurious swarming behavior in lung grafts. | nih.govnih.gov |
| Intravascular Crawling | Increased Velocity | Impairs efficient extravasation from blood vessels. | nih.gov |
| P-selectin Expression | Decreased | Reduces neutrophil adhesion to the endothelium. | nih.gov |
Regulation of Monocyte/Macrophage Recruitment
The influence of 17(R)-Resolvin D1 extends to the regulation of monocyte and macrophage populations. In a model of pressure overload-induced cardiac inflammation, 17(R)-Resolvin D1 was shown to reduce the infiltration of CD68⁺ macrophages into the heart tissue. researchgate.net This indicates a role in controlling the accumulation of these key inflammatory cells. While Lipoxin A₄, another SPM, is known to stimulate the recruitment of non-inflammatory monocytes, the specific actions of RvD1 on monocyte recruitment are part of a broader capacity to switch the cellular landscape from a pro-inflammatory to a pro-resolving state. nih.gov
Influence on Phagocytosis and Efferocytosis Mechanisms
A hallmark of inflammation resolution is the efficient clearance of cellular debris, apoptotic cells, and pathogens. 17(R)-Resolvin D1 significantly enhances these clearance mechanisms, primarily through its effects on macrophages and neutrophils.
Enhancement of Apoptotic Cell Clearance by Macrophages
17(R)-Resolvin D1 and RvD1 are potent stimulators of efferocytosis, the process by which macrophages recognize and engulf apoptotic cells. nih.gov This action is crucial for preventing secondary necrosis and the release of pro-inflammatory cellular contents. frontiersin.org Studies have shown that RvD1 rescues defective efferocytosis, particularly in the context of atherosclerosis where the clearance of necroptotic cells is impaired. ahajournals.orgnih.govnih.govahajournals.org The mechanism involves the direction of pro-resolving metabolic programs within the macrophages. ahajournals.orgnih.govahajournals.org Exogenous administration of RvD1 to macrophages enhances the uptake of necroptotic cells by activating AMP-activated protein kinase (AMPK), which in turn increases fatty acid oxidation and oxidative phosphorylation, metabolic pathways essential for efficient efferocytosis. ahajournals.orgnih.govahajournals.org
Table 2: Mechanisms of 17(R)-Resolvin D1 / Resolvin D1 in Enhancing Efferocytosis
| Cellular Target | Action of 17(R)-Resolvin D1 / Resolvin D1 | Molecular Mechanism | Source |
| Macrophages | Enhances clearance of apoptotic & necroptotic cells | Activation of p-AMPK signaling. | ahajournals.orgnih.gov |
| Macrophages | Rescues defective efferocytosis | Increases fatty acid oxidation and oxidative phosphorylation. | ahajournals.orgnih.govahajournals.org |
| Macrophages | Promotes resolution | Facilitates clearance of apoptotic neutrophils. | nih.gov |
Promotion of Bacterial Phagocytosis by Neutrophils and Macrophages
The pro-resolving functions of 17(R)-Resolvin D1 also include bolstering the host's ability to clear bacterial infections. The aspirin-triggered form, 17R-RvD1, has been specifically noted to enhance the clearance of gram-negative bacteria in respiratory infections. nih.gov This effect is attributed, at least in part, to the enhanced phagocytic capacity of macrophages. nih.gov D-series resolvins, including RvD1, have been demonstrated to increase the phagocytosis of bacteria like E. coli by both M1-like macrophages and neutrophils. frontiersin.orgnih.gov This dual action on both key phagocytic cell types underscores its importance in host defense without compromising the resolution of inflammation.
Regulation of Cytokine and Chemokine Production Profiles
17(R)-Resolvin D1 exerts significant control over the inflammatory milieu by modulating the production of cytokines and chemokines. It actively suppresses the synthesis of pro-inflammatory mediators while in some contexts promoting the release of anti-inflammatory factors.
Table 3: Impact of 17(R)-Resolvin D1 on Cytokine Production
| Cytokine/Chemokine | Effect of 17(R)-Resolvin D1 | Experimental Context | Source |
| Tumor Necrosis Factor-α (TNF-α) | Decreased mRNA levels | Pressure overload in cardiac tissue. | researchgate.net |
| Interleukin-1β (IL-1β) | Decreased mRNA levels | Pressure overload in cardiac tissue. | researchgate.net |
| Interleukin-6 (IL-6) | Decreased mRNA levels | Pressure overload in cardiac tissue. | researchgate.net |
Suppression of Pro-Inflammatory Mediators (e.g., TNF-α, IL-1β, CXCL2, IL-6)
17(R)-Resolvin D1 actively curtails the inflammatory response by significantly reducing the production and secretion of key pro-inflammatory cytokines and chemokines from various immune and structural cells. Research in a model of adjuvant-induced arthritis demonstrated that long-term treatment with AT-RvD1 was associated with decreased production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the inflamed tissue. nih.gov Similarly, in a cardiac hypertrophy model, 17(R)-RvD1 treatment ameliorated the inflammatory response by reducing the production of TNF-α, IL-1β, and Interleukin-6 (IL-6). nih.gov
In studies involving IgG immune complex-induced lung injury, the administration of AT-RvD1 led to significant decreases in inflammatory cytokines and chemokines in the bronchoalveolar lavage fluid. nih.gov Specifically, AT-RvD1 significantly decreased the secretion of TNF-α and IL-6 from alveolar macrophages stimulated with IgG immune complexes. nih.gov Further research has shown that Resolvin D1 (RvD1), of which 17(R)-RvD1 is a stable epimer, prevents TNF-α-mediated disruption of epithelial formation. nih.gov It also inhibits the expression of TNF-α in co-cultures of choroid-retinal endothelial cells and leukocytes. arvojournals.org While CXCL2 is listed as a target, the provided search results focus primarily on other chemokines like KC and MIP-1α, whose secretion from macrophages and neutrophils is decreased by AT-RvD1. nih.gov
The table below summarizes the suppressive effects of 17(R)-Resolvin D1 on various pro-inflammatory mediators based on research findings.
| Mediator | Cell Type / Model | Observed Effect | Citation |
| TNF-α | Rat Hind Paw (Arthritis Model) | Decreased production | nih.gov |
| Cardiac Tissue (Hypertrophy Model) | Reduced production | nih.gov | |
| Alveolar Macrophages | Decreased secretion | nih.gov | |
| Choroid-Retinal Endothelial Cells & Leukocytes | Inhibited expression | arvojournals.org | |
| IL-1β | Rat Hind Paw (Arthritis Model) | Decreased production | nih.gov |
| Cardiac Tissue (Hypertrophy Model) | Reduced production | nih.gov | |
| Human Fibroblast-Like Synoviocytes | Suppressed IL-1β-induced gene expression | researchgate.net | |
| IL-6 | Cardiac Tissue (Hypertrophy Model) | Reduced production | nih.gov |
| Alveolar Macrophages | Decreased secretion | nih.gov |
Promotion of Anti-Inflammatory Mediators (e.g., IL-10)
Beyond suppressing pro-inflammatory signals, 17(R)-Resolvin D1 and its related compound RvD1 actively promote an anti-inflammatory and pro-resolving environment by stimulating the production of anti-inflammatory cytokines. A key mediator in this process is Interleukin-10 (IL-10). Research on adipose tissue inflammation has shown that Resolvin D1 promotes a phenotypic switch in macrophages toward an M2-like state, which is associated with an increased expression of IL-10. researchgate.net This upregulation of IL-10 is a critical component of reprogramming macrophages to actively resolve inflammation rather than perpetuate it. nih.gov
| Mediator | Cell Type / Model | Observed Effect | Citation |
| IL-10 | Adipose Tissue Macrophages | Increased expression | researchgate.net |
Effects on Macrophage Phenotypic Switching and Polarization
A cornerstone of the pro-resolving action of 17(R)-Resolvin D1 is its ability to modulate macrophage phenotype, steering them away from a pro-inflammatory (M1-like) state towards a pro-resolving (M2-like) state. researchgate.netnih.gov This process is critical for terminating inflammation and initiating tissue repair. nih.gov
Resolvin D1 has been shown to polarize primary human macrophages toward a pro-resolution phenotype, which is characterized by reduced secretion of pro-inflammatory cytokines and enhanced phagocytic activity. researchgate.net In inflamed adipose tissue, RvD1 elicits macrophage polarization toward an M2-like phenotype, evidenced by the downregulation of pro-inflammatory markers and a concurrent increase in M2 markers like CD206 and arginase 1. researchgate.net In models of lung injury, RvD1 promotes an anti-inflammatory M2 phenotype in recruited macrophages. nih.gov Studies on cardiac inflammation also show that 17(R)-RvD1 treatment leads to a decrease in the infiltration of CD68+ macrophages. nih.gov This phenotypic switch enhances the clearance of apoptotic cells (efferocytosis) and cellular debris, a key step in resolving inflammation. mdpi.com
The table below details the influence of Resolvin D1 and its 17(R) epimer on macrophage polarization markers.
| Marker Type | Marker | Observed Effect | Citation |
| M1-like (Pro-inflammatory) | IL-1β, IL-8 Secretion | Reduced | researchgate.net |
| Th1 Cytokines (IL-6, MCP-1, TNF-α) | Blocked secretion | researchgate.net | |
| M2-like (Pro-resolving) | Phagocytic Activity | Increased / Doubled | researchgate.netresearchgate.net |
| IL-10 | Increased expression | researchgate.net | |
| CD206 (Mannose Receptor) | Increased expression | researchgate.net | |
| Arginase 1 | Upregulated expression | researchgate.net | |
| Efferocytosis | Enhanced | nih.govmdpi.com |
Impact on Endothelial Barrier Integrity and Vascular Permeability
17(R)-Resolvin D1 exerts potent protective effects on the vascular endothelium, a critical site for controlling inflammatory cell trafficking. A key event in acute inflammation is the migration of leukocytes, such as neutrophils, across the endothelial barrier. caymanchem.comcaymanchem.com Both RvD1 and its aspirin-triggered 17(R) epimer effectively reduce the transendothelial migration of human neutrophils. caymanchem.comcaymanchem.combertin-bioreagent.com
In a mouse model of immune complex-induced lung injury, AT-RvD1 significantly reduced lung vascular permeability. nih.gov This protective effect on the endothelial barrier is also observed in the context of brain injury. Following subarachnoid hemorrhage, RvD1 treatment alleviates blood-brain barrier disruption by upregulating the expression of tight junction proteins, including occludin, claudin-5, and zona occludens-1. frontiersin.orgnih.gov Mechanistically, RvD1 has been shown to protect the integrity of endothelial adherens junctions from disruption by inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net It achieves this by preventing the dissociation of critical junctional proteins such as α-catenin and VE-cadherin. nih.gov This stabilization of the endothelial barrier helps to control inflammation by limiting the influx of immune cells and plasma proteins into tissues. nih.gov
Role of 17 R Resolvin D1 D5 in Biological Processes and Experimental Pathophysiological Models Mechanistic Focus
Resolution of Acute Inflammation in Pre-Clinical Models (mechanistic studies)
17(R)-Resolvin D1 and its counterparts in the D-series of resolvins are pivotal in orchestrating the resolution of acute inflammation. Their mechanisms of action are multifaceted, primarily targeting the functions of key immune cells to quell the inflammatory response and promote a return to tissue homeostasis. researchgate.net
A core mechanism involves the modulation of phagocyte activity. D-series resolvins, including RvD1, activate phospholipase D (PLD), an enzyme crucial for modulating phagocyte functions. nih.gov This activation is not uniform across PLD isoforms; studies have pinpointed a novel role for PLD2 in the resolution processes mediated by these resolvins. nih.gov The enhancement of PLD2 signaling contributes to membrane expansion and, critically, to efferocytosis—the clearance of apoptotic neutrophils by macrophages. nih.gov This process is fundamental to resolving inflammation, as it removes cellular debris and pro-inflammatory cell remnants from the site of injury.
Furthermore, resolvins actively limit the initial influx of neutrophils, the first responders in an acute inflammatory event. By reducing neutrophil migration and infiltration into tissues, they prevent an overexuberant inflammatory response that could lead to collateral tissue damage. nih.govepa.gov In models of acute lung injury, RvD1 and RvD2 have been shown to resolve inflammation in a receptor-dependent manner, underscoring the specificity of their action. mdpi.com
The pro-resolving actions of these mediators are also linked to the regulation of specific cellular receptors. For instance, RvD1 interacts with the ALX/FPR2 and DRV1 receptors in a context-dependent manner to exert its anti-neutrophil actions during resolving inflammation. nih.gov
Table 1: Mechanistic Effects of D-Series Resolvins in Acute Inflammation
| Mechanism | Key Cellular/Molecular Target | Observed Effect in Pre-Clinical Models | Reference(s) |
| Phagocyte Modulation | Phospholipase D (PLD), specifically PLD2 | Activation of PLD, leading to enhanced membrane expansion and efferocytosis of apoptotic neutrophils by macrophages. | nih.gov |
| Neutrophil Trafficking | Neutrophils | Inhibition of excessive neutrophil infiltration into inflamed tissues. | nih.govepa.gov |
| Receptor-Mediated Resolution | ALX/FPR2 and DRV1 receptors on phagocytes | Engagement of specific receptors to initiate pro-resolving signaling cascades. | nih.govmdpi.com |
| Lung Inflammation | Neutrophils and macrophages in the lung | Resolution of acute lung inflammation and enhanced macrophage phagocytosis of apoptotic neutrophils. | mdpi.com |
Modulation of Chronic Inflammatory States (cellular and molecular mechanisms)
In the context of chronic inflammation, 17(R)-Resolvin D1 demonstrates a profound ability to modulate the inflammatory environment at a cellular and molecular level. A key aspect of this is its influence on macrophage polarization. Macrophages can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory, pro-resolving M2 phenotype. Resolvins, including RvD1, promote the "phenotype switch" of macrophages from an M1-like to an M2-like state. nih.govnih.gov This polarization is crucial for dampening chronic inflammation and promoting tissue repair. nih.govnih.gov In human primary macrophages, RvD1 has been shown to trigger this polarization towards a pro-resolution phenotype through the GPR32 receptor. researchgate.net
The anti-inflammatory effects of 17(R)-RvD1 are also mediated by its ability to suppress the production of pro-inflammatory cytokines. In models of pressure overload-induced cardiac hypertrophy, treatment with 17(R)-RvD1 markedly attenuated the increased expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cardiac tissue. nih.gov This reduction in inflammatory mediators is often linked to the inhibition of key signaling pathways like the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammation. nih.gov
Furthermore, 17(R)-RvD1 has been shown to modulate the NLRP3 inflammasome pathway. In the same cardiac hypertrophy model, 17(R)-RvD1 treatment reversed the increased expression of components of the NLRP3 inflammasome, including ASC and c-caspase-1, as well as the downstream inflammatory cytokine IL-1β. nih.gov This indicates a direct role in suppressing inflammasome activation, a critical driver of chronic inflammation.
Table 2: Modulation of Chronic Inflammation by 17(R)-Resolvin D1
| Cellular/Molecular Mechanism | Effect of 17(R)-Resolvin D1 | Associated Signaling Pathway/Receptor | Reference(s) |
| Macrophage Polarization | Promotes the switch from pro-inflammatory M1 to pro-resolving M2 phenotype. | GPR32 | nih.govnih.govresearchgate.net |
| Cytokine Production | Decreases the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | NF-κB | nih.govnih.gov |
| Inflammasome Activation | Inhibits the activation of the NLRP3 inflammasome pathway. | NLRP3/ASC/Caspase-1 | nih.gov |
| Macrophage Infiltration | Reduces the infiltration of CD68+ macrophages into cardiac tissue. | Not specified | nih.gov |
Interaction with Host Defense Mechanisms against Pathogens (mechanistic studies)
17(R)-Resolvin D1 and its related compounds play a crucial role in enhancing the body's natural defense mechanisms against invading pathogens. A primary mechanism is the augmentation of phagocytosis, the process by which immune cells engulf and destroy microbes. nih.gov Studies have shown that both RvD1 and RvD5 can increase the phagocytosis of bacteria, such as E. coli, by both neutrophils and macrophages. nih.govnih.gov This leads to a reduction in bacterial titers in both blood and inflammatory exudates. nih.gov
In situations where host defense is compromised, such as in the context of Toll-like receptor 9 (TLR9) mediated impairment of neutrophil phagocytosis, 17-epi-RvD1 (an aspirin-triggered epimer of RvD1) has been shown to restore this critical function. nih.gov This restoration of phagocytic capacity allows for more efficient clearance of bacteria and accelerates the resolution of lung inflammation. nih.govnih.gov The mechanism involves counter-regulating signals from bacterial DNA and restoring C5aR-mediated phagocytosis-induced neutrophil apoptosis, which is a key step in resolving infections. nih.gov
The combination of resolvins with antibiotics has also been explored, with findings suggesting that mediators like RvD1 and RvD5 can enhance the therapeutic effects of antibiotics, leading to increased antimicrobial responses in a mouse peritonitis model. mdpi.com This suggests a host-directed action that complements traditional antimicrobial therapies. nih.gov
Table 3: Mechanisms of 17(R)-Resolvin D1 in Host Defense
| Mechanism | Target Cell | Effect | Pathogen Model | Reference(s) |
| Enhanced Phagocytosis | Neutrophils, Macrophages | Increased engulfment and clearance of bacteria. | E. coli | nih.govnih.gov |
| Restoration of Impaired Phagocytosis | Neutrophils | Restores TLR9-mediated impaired phagocytosis. | E. coli | nih.govnih.gov |
| Augmentation of Antibiotic Efficacy | Not specified | Increased antimicrobial responses when combined with antibiotics. | E. coli | nih.govmdpi.com |
Neuroinflammatory Pathways and Glial Cell Modulation (mechanistic insights)
In the central nervous system, 17(R)-Resolvin D1 and its analogs exhibit potent anti-neuroinflammatory properties, primarily through the modulation of glial cells, such as microglia and astrocytes. nih.gov Neuroinflammation is a key component of neuropathic pain and various neurodegenerative diseases. nih.gov
RvD1 has been demonstrated to alleviate neuropathic pain by reducing neuroinflammation. nih.govnih.gov Mechanistically, it achieves this by inhibiting the activation of microglia, the resident immune cells of the brain. nih.govnih.gov In a spared nerve injury model, RvD1 decreased microglial activation and the subsequent expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the spinal cord. nih.govnih.gov
The signaling pathways involved in these effects are beginning to be understood. The analgesic actions of RvD1 are mediated through the ALX/FPR2 receptor. nih.govnih.gov Furthermore, RvD1 has been shown to suppress the brain-derived neurotrophic factor (BDNF)/TrkB signaling pathway, which is implicated in neuroinflammation and pain. nih.govnih.gov The inhibition of this pathway contributes to the reduction in microglial activation and pro-inflammatory cytokine release. nih.govnih.gov
In addition to microglia, RvD1 also modulates astrocyte activity. It can reduce the activation of astrocytes and prevent neuronal cell death in models of remote brain damage. frontiersin.org By down-regulating inflammatory markers, RvD1 helps to create a more favorable environment for neuronal survival and functional recovery. uniroma1.it
Table 4: Neuroinflammatory Modulation by Resolvin D1
| Target Cell/Pathway | Mechanistic Action | Observed Outcome | Reference(s) |
| Microglia | Inhibition of activation | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.govnih.gov |
| Astrocytes | Reduction of activation | Prevention of neuronal cell death. | frontiersin.orguniroma1.it |
| ALX/FPR2 Receptor | Activation by RvD1 | Mediates the analgesic and anti-inflammatory effects. | nih.govnih.gov |
| BDNF/TrkB Signaling Pathway | Suppression by RvD1 | Contributes to the inhibition of microglial activation and neuroinflammation. | nih.govnih.gov |
Influence on Tissue Homeostasis and Repair Mechanisms (mechanistic insights)
Beyond its role in resolving inflammation, 17(R)-Resolvin D1 actively participates in the restoration of tissue homeostasis and promotes repair mechanisms. researchgate.net This is particularly evident in models of skin and intestinal injury.
In cutaneous wound healing, D-series resolvins have been shown to expedite re-epithelialization. nih.gov They enhance the migration of human epidermal keratinocytes, a critical step in closing a wound, in a receptor-dependent manner. nih.gov The signaling pathway associated with this pro-migratory action involves the activation of the PI3K-AKT-mTOR-S6 pathway. nih.gov Topical application of deuterium-labeled RvD1 (d5-RvD1) has been shown to be rapidly cleared from wounds after administration, indicating its localized action. nih.gov
In the context of intestinal epithelial wound healing, resolvins have also demonstrated pro-repair capabilities. pnas.orgub.edu They can promote intestinal epithelial cell migration and proliferation, which are essential for restoring the mucosal barrier function. pnas.orgub.edu The mechanisms involve the activation of signaling pathways such as CREB and mTOR. pnas.org
In aged mice, where there is a decline in specialized pro-resolving mediators like RvD1, treatment has been shown to suppress macrophage senescence and splenic fibrosis, which are hallmarks of aging. rug.nl This suggests that maintaining adequate levels of resolvins is important for tissue homeostasis throughout the aging process.
Table 5: Role of D-Series Resolvins in Tissue Homeostasis and Repair
| Tissue/Process | Mechanistic Action | Signaling Pathway | Outcome | Reference(s) |
| Skin Wound Healing | Enhanced migration of epidermal keratinocytes. | PI3K-AKT-mTOR-S6 | Accelerated re-epithelialization and wound closure. | nih.gov |
| Intestinal Epithelial Repair | Increased cellular proliferation and migration. | CREB, mTOR | Promotion of mucosal wound repair. | pnas.orgub.edu |
| Aging-Related Fibrosis | Suppression of macrophage senescence. | Not specified | Decreased splenic fibrosis. | rug.nl |
Advanced Methodologies and Research Models for Studying 17 R Resolvin D1 D5
In Vitro Cellular and Molecular Assays
In vitro assays are fundamental for elucidating the specific cellular and molecular mechanisms through which resolvins exert their effects. These controlled environments allow for precise investigation into receptor interactions, downstream signaling cascades, and functional cellular responses.
The bioactions of Resolvin D1 and its epimers are initiated by binding to specific G-protein coupled receptors (GPCRs), primarily ALX/FPR2 (formyl peptide receptor 2) and GPR32. nih.govmdpi.com Studying the interaction between the resolvin and its receptor is critical to understanding its function.
β-Arrestin Recruitment Assays : Upon agonist binding to a GPCR, β-arrestin proteins are recruited to the receptor, a key event in signal transduction and receptor internalization. universiteitleiden.nl Commercial assays, such as the PathHunter® system, utilize enzyme complementation technology (e.g., β-galactosidase) to generate a chemiluminescent signal that is directly proportional to the level of β-arrestin recruitment. universiteitleiden.nlnih.gov This method has been employed to identify and characterize novel agonists for the Resolvin D1 receptor GPR32 by screening large libraries of small molecules. nih.gov Advanced techniques like the "ClickArr" assay allow for the simultaneous measurement of recruitment of both β-arrestin isoforms (1 and 2), providing a more nuanced view of receptor-ligand interactions. frontiersin.org
cAMP Assays : Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger in many GPCR signaling pathways. Resolvin receptors, like many GPCRs, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. Assays that measure changes in intracellular cAMP levels upon ligand stimulation are therefore used to characterize receptor activation. nih.gov These assays were used alongside β-arrestin assays to confirm the activity of newly identified GPR32 agonists, demonstrating their ability to influence multiple signaling outputs. nih.gov
| Assay Type | Principle | Application in Resolvin Research | Example Finding |
| β-Arrestin Recruitment | Enzyme fragment complementation (e.g., β-galactosidase) upon ligand-induced receptor-arrestin interaction. universiteitleiden.nl | Screening for and characterizing agonists of resolvin receptors like GPR32. nih.gov | Identification of small molecule chemotypes that activate human recombinant DRV1/GPR32. nih.gov |
| cAMP Measurement | Quantifying intracellular cAMP levels following receptor activation, often in the presence of a stimulator like forskolin. | Determining the effect of resolvin receptor activation on the adenylyl cyclase pathway. | Novel GPR32 agonists were shown to increase cAMP activity in a dose-dependent manner. nih.gov |
Resolvins modulate cellular function by altering the expression of key genes involved in inflammation and its resolution. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA-sequencing (RNA-Seq) are used to quantify these changes.
qRT-PCR : This technique is used to measure the change in expression of specific, predefined genes. Studies have used qRT-PCR to show that Resolvin D1 can significantly downregulate the lipopolysaccharide (LPS)-induced mRNA expression of pro-inflammatory factors like TNF-α and Krüppel-like factor 5 (KLF5). rbmb.net Furthermore, it was shown to reduce the expression of inflammatory microRNAs, including miR-155-5p, miR-146-5p, and miR-148a-3p, in a dose-dependent manner in macrophage-like cells. rbmb.net
RNA-Seq and Transcriptome Analysis : These methods provide a global, unbiased view of all gene expression changes within a cell or tissue. Transcriptome analysis has been instrumental in understanding the broad impact of resolvins. For instance, in a humanized mouse model of sickle cell disease, 17(R)-Resolvin D1 was found to modulate the cardiac miRNAome, contributing to its protective effects against hypoxia/reoxygenation-induced injury. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technology for studying resolvins. It allows for the identification and precise quantification of lipid mediators and their metabolites in complex biological samples. nih.gov It is in this context that 17(R)-Resolvin D1-d5 plays its designated role.
Metabololipidomics : This specialized field focuses on the global profiling of lipids. Using LC-MS/MS, researchers can track the biosynthesis and metabolism of a wide array of specialized pro-resolving mediators (SPMs), including various resolvins, lipoxins, and maresins. researchgate.netnih.govnih.gov In these analyses, deuterated internal standards like this compound (also referred to as ²H₅-RvD1) are added to the sample. nih.gov Because the internal standard is chemically identical to the analyte but has a different mass, it allows for correction of sample loss during extraction and analytical variability, ensuring highly accurate quantification of the endogenous, non-deuterated 17(R)-Resolvin D1. nih.govcaymanchem.com This technique has been used to demonstrate that administration of RvD1 in a post-myocardial infarction mouse model leads to an increase in other SPMs like RvD2, 17R-RvD1, and Lipoxin A4 in the spleen. biosb.com
To understand the functional consequences of resolvin signaling, researchers use a variety of cell-based models that mimic key events in the inflammatory and resolution processes.
Neutrophil Migration : A hallmark of acute inflammation is the migration of neutrophils to the site of injury. criver.com Assays measuring the transendothelial migration of human polymorphonuclear leukocytes (PMNs) are a standard method to assess the anti-inflammatory activity of compounds. bertin-bioreagent.com It has been consistently shown that 17(R)-Resolvin D1 potently reduces PMN migration in a dose-dependent manner, with an EC50 value of approximately 30 nM, equipotent to its epimer RvD1. bertin-bioreagent.commedchemexpress.comcaymanchem.comcaymanchem.com
Macrophage Phagocytosis : The clearance of apoptotic cells and debris by macrophages (a process called efferocytosis) is a critical step in resolving inflammation. nih.gov Resolvin D1 is known to enhance macrophage phagocytic function. medchemexpress.commedchemexpress.com This can be quantified in vitro by co-culturing macrophages with fluorescently-labeled particles (like FITC-LPS) or apoptotic cells, followed by analysis using fluorescence microscopy or flow cytometry to determine the percentage of phagocytosing macrophages. nih.gov
Endothelial Barrier Function : The integrity of the vascular endothelium is crucial for controlling the movement of fluids and cells. During inflammation, this barrier can become compromised. springernature.com Resolvin D1 has been shown to protect and restore endothelial barrier function in the face of inflammatory stimuli like LPS. nih.govnih.gov Mechanistic studies in human umbilical vein endothelial cell (HUVEC) monolayers show RvD1 prevents the disassembly of adherens junctions by blocking the reactive oxygen species (ROS)-mediated inactivation of the phosphatase SHP2. nih.govnih.gov
Ex Vivo Organ and Tissue Culture Systems
Ex vivo models bridge the gap between in vitro and in vivo research, allowing for the study of complex tissue responses in a controlled setting. Adipose tissue explants have been used to investigate the effects of resolvins on tissue-level inflammation. In these systems, incubation of fat explants with RvD1, RvD2, and 17(R)-RvD1 was shown to reduce the secretion of pro-inflammatory cytokines like TNFα, IL-1β, and IL-12. nih.gov These models also demonstrated the rapid metabolic inactivation of resolvins by the tissue, a critical aspect of their local bioactivity. nih.gov
In Vivo Pre-Clinical Animal Models (mechanistic studies, not efficacy trials)
Animal models are indispensable for understanding the integrated physiological effects of resolvins within a living organism. These models are used to study the mechanisms of action rather than clinical efficacy.
Murine Peritonitis : This is a classic model of acute, self-resolving inflammation. Injection of an inflammatory agent like zymosan into the peritoneal cavity of a mouse induces a robust recruitment of leukocytes. bertin-bioreagent.comlabscoop.com This model has been used to demonstrate that 17(R)-RvD1 dose-dependently reduces total leukocyte infiltration, confirming its potent anti-inflammatory actions in vivo. caymanchem.comcaymanchem.comlabscoop.com
LPS-Induced Acute Lung Injury : In this model, mice are challenged with LPS to induce lung inflammation. Studies have shown that RvD1 can alleviate injury by reducing inflammatory factors, promoting a switch to anti-inflammatory M2 macrophages, and enhancing the phagocytic function of these cells within the lung tissue. nih.gov
Cardiovascular and Systemic Disease Models : More complex models are used to explore the role of resolvins in chronic and systemic diseases. In a humanized sickle cell mouse model, 17(R)-RvD1 was shown to protect against inflammatory cardiomyopathy induced by hypoxia/reoxygenation stress by modulating cardiac remodeling pathways. nih.govnih.gov In models of experimental autoimmune neuritis (EAN), an analog of human inflammatory demyelinating polyradiculoneuropathies, RvD1 was found to promote macrophage phagocytosis of apoptotic T cells, leading to increased TGF-β and regulatory T cell counts, which aids in disease recovery. nih.gov
| Model System | Organism/Tissue | Key Mechanistic Question | Finding Related to 17(R)-RvD1/RvD1 |
| Peritonitis | Mouse | Does the compound reduce acute leukocyte infiltration? | 17(R)-RvD1 significantly reduces PMN and total leukocyte influx into the inflamed peritoneum. caymanchem.comlabscoop.com |
| Adipose Tissue Explant | Mouse | How does the compound affect cytokine secretion from fat tissue? | 17(R)-RvD1 reduces the release of pro-inflammatory cytokines like TNFα and IL-6. nih.gov |
| Sickle Cell Cardiomyopathy | Mouse (humanized) | Can the compound protect the heart from inflammation-driven remodeling? | 17(R)-RvD1 prevents the activation of profibrotic and proangiogenic pathways in the heart. nih.govnih.gov |
| Endothelial Monolayer | Human Cells (HUVEC) | How does the compound protect the vascular barrier? | RvD1 prevents LPS-induced disruption of adherens junctions by blocking ROS-mediated signaling. nih.govnih.gov |
Inflammation Induction Models
To investigate the therapeutic potential of 17(R)-RvD1, researchers utilize various preclinical models that mimic human inflammatory conditions. These models are essential for observing the compound's effects on key inflammatory and resolution processes.
Peritonitis: Zymosan-induced peritonitis is a classic model of acute inflammation used to study the pro-resolving actions of lipid mediators. In this model, the administration of zymosan, a yeast cell wall component, into the peritoneal cavity of mice elicits a robust inflammatory response characterized by the rapid influx of neutrophils. This model allows for the straightforward quantification of leukocyte infiltration and the analysis of inflammatory mediators in the peritoneal exudate. Studies have shown that resolvins, including variants like Resolvin D1, can effectively reduce neutrophil infiltration and promote their clearance from the peritoneal cavity, highlighting their role in orchestrating the resolution of inflammation.
Lung Injury Models: The lungs are a common site of acute and chronic inflammation, and several models are employed to study the effects of 17(R)-RvD1 in this context.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury: Intratracheal or intranasal administration of LPS, a component of Gram-negative bacteria, induces a potent inflammatory response in the lungs, characterized by neutrophil influx, edema, and the production of pro-inflammatory cytokines. Resolvin D1 has been shown to attenuate lung inflammation in this model by suppressing the activation of key signaling pathways like nuclear factor-kappa B (NF-κB). dovepress.commdpi.com Furthermore, RvD1 and its epimer can enhance the resolution of lung inflammation by promoting the apoptosis of neutrophils and their subsequent clearance by macrophages through phagocytosis. mdpi.com
Cigarette Smoke-Induced Lung Inflammation: Chronic exposure to cigarette smoke is a primary driver of chronic obstructive pulmonary disease (COPD). Mouse models involving acute or chronic exposure to cigarette smoke are used to study the resulting lung inflammation. In such models, Resolvin D1 has demonstrated potent anti-inflammatory and pro-resolving effects. plos.org It can suppress the production of pro-inflammatory mediators by primary human lung cells and, in mice, reduce neutrophilic inflammation while promoting the differentiation of anti-inflammatory M2 macrophages. plos.org
IgG Immune Complex-Induced Lung Injury: This model mimics inflammatory lung diseases driven by the deposition of immune complexes. The administration of IgG immune complexes into the lungs of mice triggers an inflammatory cascade involving complement activation and robust neutrophil recruitment, leading to lung injury. Studies using aspirin-triggered Resolvin D1 (AT-RvD1), a 17(R) epimer, have shown its ability to reduce neutrophil accumulation and lung injury in this model. nih.gov AT-RvD1 was found to suppress the activation of NF-κB and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the bronchoalveolar lavage fluid. nih.gov
The table below summarizes key findings from these inflammation induction models.
| Model | Key Findings |
| Zymosan-Induced Peritonitis | Reduced neutrophil infiltration and promoted their clearance. |
| LPS-Induced Acute Lung Injury | Attenuated inflammation by suppressing NF-κB activation; enhanced neutrophil apoptosis and macrophage phagocytosis. dovepress.commdpi.com |
| Cigarette Smoke-Induced Lung Inflammation | Suppressed pro-inflammatory mediator production; reduced neutrophilic inflammation; promoted M2 macrophage differentiation. plos.org |
| IgG Immune Complex-Induced Lung Injury | Decreased neutrophil accumulation and lung injury; suppressed NF-κB activation and pro-inflammatory cytokine levels. nih.gov |
Genetically Engineered Animal Models for Receptor and Enzyme Studies
The biological actions of 17(R)-RvD1 are mediated through its interaction with specific G protein-coupled receptors (GPCRs). Genetically engineered animal models, particularly those with targeted deletions (knockouts) of these receptors or key biosynthetic enzymes, are invaluable tools for dissecting the precise molecular pathways of this pro-resolving mediator.
One of the primary receptors for the D-series resolvins is GPR32 (also known as DRV1). While a direct murine homolog for GPR32 has not been definitively identified, studies often utilize humanized models or investigate related receptors to infer function. nih.gov For instance, research on the role of RvD1 and its receptors in atheroprotection has utilized mice with a targeted deletion of the GPR32/DRV1 receptor.
Furthermore, humanized mouse models of specific diseases provide a powerful platform to study the therapeutic effects of 17(R)-RvD1 in a more clinically relevant context. A notable example is the use of a humanized mouse model of sickle cell disease (SCD). nih.govnih.gov In these mice, which express human sickle hemoglobin, researchers can model the vaso-occlusive crises and chronic inflammation characteristic of human SCD. Studies using this model have demonstrated that 17(R)-RvD1 can protect against inflammatory cardiomyopathy, a serious complication of SCD. nih.govnih.gov Specifically, in response to hypoxia/reoxygenation stress, which mimics a vaso-occlusive crisis, 17(R)-RvD1 was found to modulate inflammatory pathways, prevent the activation of NF-κB, and protect against profibrotic signaling in the heart. nih.govnih.gov
The table below details the application of genetically engineered models in 17(R)-RvD1 research.
| Model Type | Specific Model | Research Application | Key Findings |
| Receptor Knockout | GPR32/DRV1 Knockout Mice | Atheroprotection studies | Elucidating the role of the receptor in mediating the anti-inflammatory effects of D-series resolvins. |
| Humanized Disease Model | Humanized Sickle Cell Disease (SS) Mice | Investigating the therapeutic effects on SCD-related inflammatory cardiomyopathy | 17(R)-RvD1 protects against hypoxia/reoxygenation-induced cardiac inflammation and fibrosis by modulating NF-κB and profibrotic pathways. nih.govnih.gov |
Intravital Microscopy for Cellular Dynamics Analysis
Intravital microscopy is a powerful imaging technique that allows for the real-time visualization of cellular processes within the microcirculation of a living animal. This methodology has been instrumental in understanding the dynamic effects of 17(R)-RvD1 on leukocyte trafficking during an inflammatory response.
By exteriorizing and preparing tissues such as the cremaster muscle or the mesentery for microscopic observation, researchers can directly witness the interactions of leukocytes with the vascular endothelium. This includes processes like leukocyte rolling, adhesion, and transmigration into the surrounding tissue. The application of pro-inflammatory stimuli in these models allows for the induction of a localized inflammatory response.
In the context of 17(R)-RvD1 research, intravital microscopy can be used to directly observe how this mediator influences leukocyte behavior at the site of inflammation. For example, studies can visualize the reduction in leukocyte adhesion to the endothelial wall and their subsequent detachment and clearance from the inflamed tissue following the administration of 17(R)-RvD1. This technique provides direct visual evidence of the pro-resolving actions of 17(R)-RvD1, complementing the data obtained from endpoint analyses of tissue homogenates or lavage fluids. It allows for a detailed kinetic analysis of the resolution of inflammation, revealing the precise timing and sequence of cellular events modulated by this potent lipid mediator.
The table below outlines the utility of intravital microscopy in studying 17(R)-RvD1.
| Technique | Application | Observable Phenomena | Significance |
| Intravital Microscopy | Real-time analysis of leukocyte-endothelial interactions in living tissue. | Leukocyte rolling, adhesion, and transmigration. | Provides direct visual evidence of the pro-resolving effects of 17(R)-RvD1 on leukocyte trafficking and the dynamic process of inflammation resolution. |
Interactions and Crosstalk of 17 R Resolvin D1 D5 with Other Endogenous Mediators and Pathways
Synergistic or Antagonistic Effects with Other Specialized Pro-Resolving Mediators (e.g., Lipoxins, Protectins, Maresins)
Lipoxins (LXs): RvD1 and Lipoxin A4 (LXA4) exhibit a cooperative relationship. Studies have shown a positive correlation between RvD1 and LXA4 levels during the resolution of inflammation. nih.gov RvD1 can enhance the production of LXA4, which in turn helps to suppress pro-inflammatory signals. nih.govresearchgate.net For instance, in inflammatory arthritis models, 17R-RvD1 administration not only suppressed pro-inflammatory mediators but also activated the biosynthesis of protective LXA4 and LXB4. jci.org This coordinated action enhances the switch from a pro-inflammatory to a pro-resolving state. Both RvD1 and LXA4 act on the ALX/FPR2 receptor, signaling to halt neutrophil infiltration and stimulate the non-phlogistic clearance of cellular debris by macrophages. nih.gov
Protectins (PDs): Protectin D1 (PD1), also derived from DHA, shares potent anti-inflammatory and pro-resolving properties with RvD1. nih.govresearchgate.net Research indicates that their effects can be additive. In models of acute inflammation, the combined action of RvD1 and PD1 can enhance the reduction of neutrophil infiltration and promote the clearance of apoptotic cells. researchgate.net Both molecules are biosynthesized via a common intermediate, 17S-hydroperoxy-DHA, suggesting a coordinated regulation of their production during the resolution phase. nih.gov
Maresins (MaRs): Maresin 1 (MaR1) is another DHA-derived SPM produced by macrophages that demonstrates potent pro-resolving and tissue-regenerating activities. duke.edu Like RvD1, MaR1 limits neutrophil infiltration and enhances macrophage efferocytosis. duke.edu Studies show that RvD1, Resolvin D2 (RvD2), and MaR1 can act on similar downstream signaling pathways to suppress pro-inflammatory cytokine production (e.g., TNF, IL-1β) while augmenting anti-inflammatory cytokines like IL-10. nih.gov This suggests a synergistic or parallel action to promote a pro-resolving macrophage phenotype. In stimulating human macrophage efferocytosis, MaR1 was found to be slightly more potent than RvD1 at a 1 nM concentration. duke.edu Furthermore, RvD1 and MaR1 have been shown to have synergistic effects in promoting the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells in inflammatory environments. mdpi.com
Table 1: Interactions of 17(R)-Resolvin D1 with Other Specialized Pro-Resolving Mediators
| SPM Family | Specific Mediator | Nature of Interaction with RvD1 | Observed Combined Effects | References |
|---|---|---|---|---|
| Lipoxins | Lipoxin A4 (LXA4) | Synergistic/Cooperative | Enhanced suppression of neutrophil infiltration; increased LXA4 biosynthesis; stimulation of macrophage phagocytosis. | nih.govresearchgate.netjci.orgnih.gov |
| Protectins | Protectin D1 (PD1) | Synergistic/Additive | Potent, additive reduction of polymorphonuclear neutrophil (PMN) infiltration. | researchgate.net |
| Maresins | Maresin 1 (MaR1) | Synergistic/Parallel | Enhanced suppression of pro-inflammatory cytokines; promotion of anti-inflammatory cytokines; potent stimulation of macrophage efferocytosis; synergistic promotion of osteogenesis. | duke.edunih.govmdpi.com |
Interplay with Classical Pro-Inflammatory Mediators (e.g., Prostaglandins (B1171923), Leukotrienes)
A key function of RvD1 is to actively counter-regulate the production and actions of pro-inflammatory lipid mediators, thereby preventing excessive inflammation and tissue damage.
Prostaglandins (PGs): RvD1 has been shown to exert antagonistic effects on pro-inflammatory prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2). In human periodontal ligament cells, RvD1 reduced the production of PGE2 that was stimulated by pro-inflammatory cytokines like IL-1β and TNF-α. researchgate.netnih.gov This inhibition of PGE2 is crucial, as PGE2 is a key mediator of inflammation-associated vasodilation, pain, and bone resorption. nih.gov While RvD1 suppresses pro-inflammatory PGE2, it can selectively promote the expression of Cyclooxygenase-2 (COX-2) in the later phase of inflammation to produce pro-resolving prostaglandins like PGD2, highlighting a nuanced regulatory role. nih.govbirmingham.ac.uk
Leukotrienes (LTs): The balance between RvD1 and the potent pro-inflammatory mediator Leukotriene B4 (LTB4) is critical for determining the outcome of an inflammatory response. nih.gov RvD1 actively suppresses the synthesis of LTB4. pnas.orgnih.gov It achieves this by inhibiting the nuclear translocation of 5-lipoxygenase (5-LOX), a key enzyme in LTB4 production. pnas.orgnih.gov By keeping 5-LOX in the cytoplasm, RvD1 not only dampens LTB4 synthesis but can also favor the production of pro-resolving lipoxins. pnas.orgnih.gov Studies consistently show a negative correlation between the levels of RvD1 and LTB4 in inflammatory conditions. nih.govresearchgate.net This antagonistic relationship is fundamental to the resolution of inflammation, as unchecked LTB4 activity promotes neutrophil chemotaxis and activation, perpetuating the inflammatory cycle.
Table 2: Interplay of 17(R)-Resolvin D1 with Pro-Inflammatory Mediators
| Pro-Inflammatory Mediator | Nature of Interaction with RvD1 | Mechanism of Action | References |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | Antagonistic | Reduces IL-1β and TNF-α-induced PGE2 production in various cell types, including periodontal ligament fibroblasts. | researchgate.netnih.gov |
| Leukotriene B4 (LTB4) | Antagonistic | Suppresses LTB4 biosynthesis by inhibiting the nuclear localization of the 5-LOX enzyme. | nih.govjci.orgnih.govpnas.orgnih.gov |
Influence on Lipid Mediator Biosynthetic Enzymes and Metabolic Networks
RvD1 modulates the activity of key enzymes within the arachidonic acid and DHA metabolic pathways, effectively reprogramming the cellular production of lipid mediators from pro-inflammatory to pro-resolving.
Lipoxygenases (LOX): RvD1 directly influences the 5-lipoxygenase (5-LOX) pathway. By activating its receptor ALX/FPR2, RvD1 triggers a signaling cascade that suppresses cytosolic calcium and the activation of calcium-calmodulin-dependent protein kinase II (CaMKII). pnas.orgnih.gov This prevents the phosphorylation and subsequent translocation of 5-LOX to the nucleus, which is a critical step for LTB4 synthesis. pnas.orgnih.gov This action effectively "switches off" the production of pro-inflammatory leukotrienes. The biosynthesis of RvD1 itself involves 15-LOX and 5-LOX, indicating a complex feedback and feed-forward regulation within the lipid mediator network. semanticscholar.orgmdpi.com
Cyclooxygenases (COX): The interaction with COX enzymes is context-dependent. While RvD1 can suppress the production of pro-inflammatory prostaglandins like PGE2, which are often COX-2 products in the initial phase of inflammation, it can also promote COX-2 expression during the resolution phase. nih.govbirmingham.ac.uk This later-phase induction of COX-2 is linked to the production of pro-resolving prostaglandins, such as PGD2, and is mediated through the activation of the NF-κB p50/p50 homodimer. nih.govbirmingham.ac.uk In the presence of aspirin, acetylated COX-2 can also participate in the biosynthesis of 17(R)-epimers of resolvins, known as aspirin-triggered resolvins (AT-RvDs). nih.govmdpi.com
Metabolic Networks: RvD1 can influence broader metabolic networks within immune cells. In macrophages, RvD1 has been shown to promote fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS). ahajournals.orgahajournals.org This metabolic shift is associated with a pro-resolving macrophage phenotype (M2-like) that is more efficient at clearing dead cells and promoting tissue repair. ahajournals.org By enhancing OXPHOS, RvD1 helps sustain macrophage function and survival during the demanding process of efferocytosis. ahajournals.org
Table 3: Influence of 17(R)-Resolvin D1 on Lipid Mediator Biosynthesis
| Enzyme/Pathway | Effect of RvD1 | Mechanism/Outcome | References |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Inhibits nuclear localization | Suppresses LTB4 synthesis and promotes a switch toward lipoxin production. | pnas.orgnih.gov |
| Cyclooxygenase-2 (COX-2) | Biphasic regulation | Suppresses early pro-inflammatory prostaglandin production; promotes later-phase expression for pro-resolving prostaglandin synthesis. | nih.govnih.govbirmingham.ac.uk |
| Macrophage Metabolism | Promotes FAO and OXPHOS | Shifts macrophages to a pro-resolving phenotype, enhancing their capacity for efferocytosis and tissue repair. | ahajournals.orgahajournals.org |
Crosstalk with Oxidative Stress Pathways
RvD1 actively mitigates oxidative stress, a key component of inflammatory damage, by both reducing the generation of reactive oxygen species (ROS) and boosting endogenous antioxidant defenses.
Inhibition of ROS Production: RvD1 can suppress the activity of NADPH oxidase (NOX), a primary enzyme responsible for producing superoxide (B77818) anions during inflammation and efferocytosis. nih.gov Specifically, RvD1 was found to prevent the phosphorylation of the p47phox subunit, a critical step in the activation of the NOX2 complex in macrophages. nih.gov This action protects macrophages from oxidative stress-induced apoptosis, allowing them to continue their clearance functions. nih.gov
Activation of Antioxidant Pathways: RvD1 enhances the cell's intrinsic antioxidant capacity. It has been shown to activate the Nuclear factor-E2-related factor 2 (Nrf2) pathway. nih.govfrontiersin.orgnih.gov Nrf2 is a master transcription factor that controls the expression of numerous antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). frontiersin.orgfrontiersin.org By activating the Nrf2-HO-1 signaling axis, RvD1 fortifies cells against oxidative damage and promotes a pro-resolving environment. nih.govfrontiersin.org In skin exposed to UVB radiation, RvD1 was shown to preserve the levels of catalase and glutathione (B108866) (GSH), two critical components of the cellular antioxidant system. frontiersin.org
Table 4: Crosstalk of 17(R)-Resolvin D1 with Oxidative Stress Pathways
| Pathway/Component | Effect of RvD1 | Mechanism | References |
|---|---|---|---|
| NADPH Oxidase (NOX) | Inhibits activation | Prevents phosphorylation of the p47phox subunit, reducing ROS generation in macrophages. | nih.gov |
| Nrf2 Pathway | Activates | Promotes Nrf2 nuclear translocation, leading to increased expression of antioxidant enzymes like HO-1 and NQO1. | nih.govfrontiersin.orgnih.govfrontiersin.org |
| Endogenous Antioxidants | Enhances/Preserves | Maintains levels of catalase and reduced glutathione (GSH) under oxidative stress conditions. | frontiersin.orgnih.gov |
Relationship with Autophagy and Cellular Clearance Processes
The efficient removal of apoptotic cells (efferocytosis) and the degradation of damaged cellular components (autophagy) are essential for the successful resolution of inflammation. RvD1 is a potent stimulator of these clearance mechanisms.
Efferocytosis: RvD1 significantly enhances the capacity of macrophages to engulf and clear apoptotic cells, a cornerstone of inflammation resolution. nih.govscispace.comaacrjournals.org It promotes efferocytosis by multiple mechanisms, including suppressing the expression of anti-phagocytic signals like tumor necrosis factor-alpha (TNF-α). scispace.comaacrjournals.org RvD1-mediated suppression of TNF-α allows for the efficient function of phagocytic receptors. scispace.com Furthermore, RvD1 protects macrophages that have engulfed apoptotic cells from subsequent oxidative stress-induced apoptosis, ensuring the cleanup crew survives to complete its task. nih.gov
Autophagy: RvD1 has been shown to induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins. In microglial cells, RvD1 promoted the maturation of autophagosomes and their fusion with lysosomes in a manner independent of the classical mTOR signaling pathway. nih.govresearchgate.net This induction of autophagy was dependent on the protein ATG5 and was linked to the regulation of cytoplasmic calcium levels. nih.govresearchgate.net In other contexts, such as acute pancreatitis, RvD1 was found to restore impaired autophagic flux, contributing to the amelioration of the disease. nih.gov In fibroblasts, RvD1 was shown to suppress cellular senescence by inducing autophagy. mdpi.com This suggests that by promoting autophagy, RvD1 helps maintain cellular homeostasis and facilitates the removal of inflammatory triggers.
Table 5: Role of 17(R)-Resolvin D1 in Cellular Clearance Processes
| Process | Effect of RvD1 | Key Mechanisms | References |
|---|---|---|---|
| Efferocytosis (Clearance of Apoptotic Cells) | Stimulates | Suppresses anti-phagocytic TNF-α; protects efferocytosing macrophages from oxidative stress-induced apoptosis. | nih.govnih.govscispace.comaacrjournals.org |
| Autophagy (Cellular Self-Cleaning) | Induces/Restores | Promotes autophagosome maturation (mTOR-independent); restores impaired autophagic flux; linked to ATG5 and calcium signaling. | nih.govresearchgate.netnih.govmdpi.com |
Future Research Directions and Emerging Avenues for 17 R Resolvin D1 D5 Investigation
Elucidation of Novel Receptor-Independent or Non-Canonical Mechanisms
While the actions of resolvins are predominantly mediated through specific G-protein coupled receptors (GPCRs) such as ALX/FPR2 and GPR32, emerging evidence suggests the existence of receptor-independent or non-canonical signaling pathways. nih.govnih.govfrontiersin.orgfrontiersin.org Future research is increasingly focused on identifying and characterizing these alternative mechanisms.
One promising area of investigation is the ability of resolvins to directly modulate the biophysical properties of cell membranes. A study has provided evidence that Resolvin D1 (RvD1) and Resolvin D2 (RvD2) can inhibit the activation of Transient Receptor Potential (TRP) ion channels, specifically TRPV1 and TRPA1, on sensory neurons by modifying lipid rafts. nih.gov The research demonstrated that in Chinese Hamster Ovary (CHO) cells, which are unlikely to express known resolvin receptors, resolvins still inhibited ion channel activation, suggesting a mechanism involving the disruption of the surrounding lipid raft structure. nih.gov This finding points to a novel analgesic pathway by altering membrane polarity and cholesterol composition, thereby decreasing the activation of nociceptors. nih.gov
Further exploration into these non-receptor-mediated actions is critical. Investigating how 17(R)-Resolvin D1-d5 and its non-deuterated counterpart interact with membrane components, influence membrane fluidity, and affect the function of other membrane-embedded proteins beyond ion channels could reveal a new layer of biological regulation.
Comprehensive Investigation of Enantiomer-Specific Biological Activities and Stereoselectivity
The stereochemistry of resolvins is fundamental to their biological function. 17(R)-Resolvin D1, also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is the 17R-epimer of the endogenously produced 17S-Resolvin D1 (RvD1). harvard.edunih.gov While both epimers exhibit potent anti-inflammatory and pro-resolving actions, subtle differences in their activity and metabolic stability highlight the importance of stereoselectivity.
Key Comparative Findings:
Potency: Both RvD1 and AT-RvD1 are equipotent in reducing human polymorphonuclear leukocyte (PMN) transendothelial migration, a key early event in inflammation, with an EC50 of approximately 30 nM. harvard.educaymanchem.com They also show equipotent, dose-dependent limitation of PMN infiltration in murine peritonitis models. harvard.edu
Metabolic Stability: A crucial difference lies in their susceptibility to enzymatic inactivation. The 17(R)-hydroxyl configuration of AT-RvD1 confers enhanced resistance to rapid inactivation by eicosanoid oxidoreductases compared to the 17(S) configuration of RvD1. harvard.educaymanchem.com When the 17S-alcohol of RvD1 is converted to 17-oxo-RvD1, it becomes essentially inactive, whereas AT-RvD1 resists this rapid metabolic conversion. harvard.edu
Receptor Interaction: Both RvD1 and its 17(R) epimer can activate the ALX/FPR2 and GPR32 receptors. nih.govresearchgate.net Studies using transgenic mice have shown that GPR32 can transduce atheroprotective signals independently of the murine Fpr2 receptor. jci.org Furthermore, both RvD1 and AT-RvD1 dose-dependently activate hALX/FPR2 and hGPR32 in receptor-overexpressing systems. nih.govresearchgate.net
Future investigations should delve deeper into the stereoselective interactions with their receptors and downstream signaling pathways. A comprehensive comparison of how each enantiomer modulates specific microRNAs, transcription factors, and cellular responses in different cell types will provide a clearer picture of their distinct and overlapping roles. nih.gov This knowledge is vital for designing more stable and effective resolvin-based therapeutics.
Table 1: Comparison of 17(R)-Resolvin D1 and 17(S)-Resolvin D1
| Feature | 17(R)-Resolvin D1 (AT-RvD1) | 17(S)-Resolvin D1 (RvD1) | Citations |
|---|---|---|---|
| Stereochemistry | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | nih.govharvard.edu |
| Biosynthesis | Aspirin-acetylated COX-2 pathway | Sequential 15- and 5-lipoxygenase pathway | caymanchem.comcaymanchem.com |
| Anti-inflammatory Potency | Equipotent to RvD1 in inhibiting PMN migration | Potent inhibitor of PMN migration (EC50 ~30 nM) | harvard.educaymanchem.com |
| Metabolic Inactivation | Resists rapid inactivation by eicosanoid oxidoreductases | Rapidly converted to less active metabolites (e.g., 17-oxo-RvD1) | harvard.educaymanchem.com |
| Receptor Activation | Activates ALX/FPR2 and GPR32 | Activates ALX/FPR2 and GPR32 | nih.govnih.govresearchgate.net |
Application of Systems Biology and Network Pharmacology Approaches to SPM Research
The complexity of inflammation and its resolution necessitates a holistic approach. Systems biology and network pharmacology offer powerful tools to decipher the intricate networks governed by SPMs. These approaches move beyond a single-target, single-molecule paradigm to a multi-target, network-centric view.
The initial identification of resolvins utilized a systems approach that combined LC-MS/MS-based lipidomics and informatics to analyze resolving inflammatory exudates. nih.govnih.gov This has evolved into "lipid mediator metabolomics," a strategy that profiles a wide array of pro-inflammatory and pro-resolving mediators to assess the status of inflammation and resolution. nih.govahajournals.org For instance, analyzing the ratio of SPMs to pro-inflammatory leukotrienes and prostaglandins (B1171923) in human adipose tissue has revealed an imbalance in obese patients. nih.gov
Future research should leverage these approaches more extensively:
High-Throughput Transcriptomics: Unbiased transcriptomic analyses, such as bulk and single-cell RNA sequencing, can reveal the global changes in gene expression induced by 17(R)-Resolvin D1 in specific tissues and cell types, as demonstrated in studies of metabolic dysfunction-associated steatohepatitis (MASH). nih.govnih.gov
Network Analysis: Constructing network illustrations of SPM biosynthetic pathways and their interactions with inflammatory signaling cascades can identify key regulatory nodes and potential therapeutic targets. nih.govnih.gov
Integrated Multi-Omics: Combining lipidomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive, multi-layered understanding of how 17(R)-Resolvin D1 orchestrates resolution. This will help in identifying novel biomarkers and understanding the failure of inflammatory resolution in chronic diseases. ahajournals.org
Development of Advanced Analytical Techniques for In Situ Detection and Imaging of this compound in Tissues
Understanding the precise spatial and temporal distribution of 17(R)-Resolvin D1 within tissues is crucial for linking its presence to specific biological events. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of SPMs from biological samples, it requires tissue homogenization, which results in the loss of spatial information. nih.govresearchgate.netnih.govcaymanchem.com The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification with this method. caymanchem.com
A significant frontier in SPM research is the development and application of advanced mass spectrometry imaging (MSI) techniques. nih.gov MSI allows for the label-free mapping of hundreds of molecules, including lipids and metabolites, directly from tissue sections, preserving their spatial context. youtube.com
Emerging Imaging Techniques:
MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization): This technique has been used to identify the locations of lipids in tissue samples and has been adapted to measure resolvins like RvD2 in brain tissue. researchgate.netyoutube.com
DESI-MSI (Desorption Electrospray Ionization): DESI-MSI enables the profiling of small molecules from tissue sections with minimal sample preparation, and the same section can later be used for traditional histological analysis, allowing for the direct correlation of molecular data with tissue morphology. youtube.com
Future efforts must focus on enhancing the sensitivity and spatial resolution of these imaging techniques to detect the typically low in vivo concentrations of resolvins. nih.gov Optimizing MSI methods specifically for 17(R)-Resolvin D1 will enable researchers to visualize its production and localization in specific cellular niches during the progression and resolution of diseases, providing unprecedented insights into its site of action.
Exploration of its Role in Uncharted Biological Systems or Cell Types at a Mechanistic Level
The foundational role of resolvins in modulating leukocyte function is well-established, but their actions extend to a wide array of biological systems and cell types, many of which remain underexplored. Future research should aim to mechanistically investigate the role of 17(R)-Resolvin D1 in these less-charted territories.
Promising Areas of Investigation:
Metabolic Diseases: In metabolic dysfunction-associated steatohepatitis (MASH), RvD1 levels are decreased. nih.gov Mechanistic studies show that RvD1 administration alleviates MASH by suppressing the Stat1-Cxcl10 signaling pathway in macrophages, mitigating endoplasmic reticulum (ER) stress-induced apoptosis in hepatocytes, and promoting fibrosis regression. nih.gov
Cardiovascular Pathologies: In a mouse model of sickle cell disease, 17(R)-Resolvin D1 protects against inflammatory cardiomyopathy by modulating microRNAs, preventing the activation of profibrotic signaling pathways (PDGFR, TGF-β1/Smad2-3), and reducing pro-apoptotic signatures in response to hypoxia/reoxygenation stress. nih.gov Similarly, it attenuates pressure overload-induced cardiac hypertrophy and fibrosis, potentially by inhibiting the NLRP3 inflammasome. nih.gov
Neurological Disorders: RvD1 has been shown to reduce neuroinflammation, prevent neuronal cell death, and improve functional recovery in models of brain damage. frontiersin.org It can also promote the phagocytosis of amyloid-β, suggesting a role in neurodegenerative diseases. frontiersin.org
Oncology: Resolvins can inhibit the differentiation of cancer-associated fibroblasts and, in lung cancer cells, inhibit the epithelial-mesenchymal transition (EMT) by modulating the PI3K pathway. mdpi.com
Mechanistic studies in these and other systems, such as the oral cavity and kidney, will continue to expand the biological relevance of 17(R)-Resolvin D1. nih.govyoutube.com Elucidating its specific targets and signaling cascades in different cell types—from stromal and parenchymal cells to diverse immune cell subsets—will be key to understanding its pleiotropic, tissue-protective effects. nih.gov
Q & A
Q. How can 17(R)-Resolvin D1-d5 be accurately quantified in biological samples for inflammation studies?
To quantify this compound, use deuterated internal standards (e.g., Resolvin D1-d5) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method accounts for matrix effects and ionization efficiency variations. Ensure calibration curves are validated against synthetic 17(R)-RvD1 standards, and include quality controls to confirm recovery rates (≥80%) and limit of detection (LOD < 0.1 ng/mL). Store samples at -80°C to prevent degradation, and pre-treat with solid-phase extraction (SPE) to isolate resolvins from lipid-rich matrices .
Q. What experimental models are suitable for studying the anti-inflammatory mechanisms of this compound?
In vivo murine models, such as zymosan-induced peritonitis, are widely used to evaluate 17(R)-RvD1-d5’s efficacy. Administer intraperitoneal doses (1–100 ng/mouse) and quantify leukocyte infiltration via flow cytometry. For in vitro studies, use human polymorphonuclear leukocytes (PMNs) to assess transendothelial migration inhibition. Optimize dosing using EC50 values (~30 nM for PMN migration) and validate results with deuterium-labeled analogs to distinguish exogenous from endogenous resolvins .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer-specific bioactivity data between 17(S)- and 17(R)-Resolvin D1?
Discrepancies arise due to antibody cross-reactivity in ELISA kits, which often fail to distinguish 17(S)- and 17(R)-isomers. To resolve this, employ isomer-specific LC-MS/MS with chiral columns (e.g., Chiralpak IA) and multiple reaction monitoring (MRM) transitions. For example, use m/z 375 → 141 for 17(R)-RvD1-d5 and m/z 375 → 115 for 17(S)-RvD1. Validate with synthetic isomers and report both absolute and relative quantification to address batch-to-batch variability .
Q. What methodological considerations are critical for ensuring reproducibility in pharmacokinetic studies of this compound?
Key factors include:
- Deuterium stability : Monitor deuterium loss during sample preparation using high-resolution MS (HRMS) to avoid underestimating concentrations.
- Storage conditions : Store stock solutions in ethanol at -80°C and avoid freeze-thaw cycles (>3 cycles reduce stability by >20%) .
- Data normalization : Use tissue weight or protein content for homogenates and report recovery rates for SPE.
- Statistical rigor : Apply mixed-effects models to account for inter-subject variability in longitudinal studies .
Q. How can experimental design address variability in this compound’s efficacy across different inflammation models?
Design studies with:
- Dose-response curves : Test 0.1–100 nM ranges in vitro and 0.1–10 µg/kg in vivo to identify optimal efficacy windows.
- Time-course analyses : Collect samples at 0, 6, 12, and 24 hours post-administration to capture resolvin kinetics.
- Negative controls : Include vehicle-treated groups and COX/LOX inhibitors (e.g., aspirin) to differentiate aspirin-triggered pathways.
- Multi-omics integration : Pair resolvin quantification with transcriptomics (e.g., RNA-seq of inflammatory genes like TNF-α and IL-10) to contextualize mechanistic outcomes .
Q. What strategies mitigate analytical challenges in detecting low-abundance this compound in complex matrices?
- Pre-concentration : Use SPE cartridges (e.g., C18) with ≥90% elution efficiency for lipid mediators.
- Ion suppression minimization : Dilute samples 1:10 with 0.1% formic acid in methanol before injection.
- Sensitivity enhancement : Employ nano-LC setups to improve detection limits by 10–100× compared to conventional LC.
- Cross-validation : Compare MS data with functional assays (e.g., PMN migration inhibition) to confirm bioactivity correlates with concentration .
Methodological Guidelines for Data Reporting
- Reproducibility : Follow ISO/IEC 17025:2005 standards for analytical workflows and include detailed protocols for sample preparation, instrument parameters, and data processing in supplementary materials .
- Data presentation : Use scatter plots with error bars (SEM) for dose-response curves and heatmaps for multi-omics integration. Report p-values with effect sizes (e.g., Cohen’s d) to avoid overinterpreting statistical significance .
- Ethical compliance : Disclose all conflicts of interest and adhere to institutional guidelines for animal/human studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
